molecular formula C7H4ClNaO2 B093005 Sodium 2-chlorobenzoate CAS No. 17264-74-3

Sodium 2-chlorobenzoate

Cat. No.: B093005
CAS No.: 17264-74-3
M. Wt: 178.55 g/mol
InChI Key: OJLSABVGUWNJKD-UHFFFAOYSA-M
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Description

Sodium 2-chlorobenzoate is an organic compound with the molecular formula C7H4ClNaO2. It is the sodium salt of 2-chlorobenzoic acid and is commonly used in various chemical applications. The compound appears as a solid and is known for its stability and reactivity in different chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-chlorobenzoate can be synthesized through the neutralization of 2-chlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2-chlorobenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and pH adjustment helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form 2-chlorobenzoic acid or other oxidized products.

    Reduction Reactions: this compound can be reduced under specific conditions to yield different reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted benzoates.

    Oxidation Reactions: 2-chlorobenzoic acid.

    Reduction Reactions: Reduced forms of the benzoate.

Scientific Research Applications

Sodium 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability in different environments .

Comparison with Similar Compounds

    Sodium benzoate: Similar in structure but lacks the chlorine atom.

    Sodium 3-chlorobenzoate: Similar but with the chlorine atom in the 3-position.

    Sodium 4-chlorobenzoate: Similar but with the chlorine atom in the 4-position.

Uniqueness: Sodium 2-chlorobenzoate is unique due to the position of the chlorine atom, which influences its reactivity and interaction with other molecules. The ortho position of the chlorine atom makes it more reactive in certain substitution reactions compared to its meta and para counterparts .

Properties

IUPAC Name

sodium;2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLSABVGUWNJKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169361
Record name Sodium o-chlorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17264-74-3
Record name Sodium o-chlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium o-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM O-CHLOROBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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